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molecular formula C8H4F3NO B8677887 2-(Difluoromethoxy)-4-fluorobenzonitrile

2-(Difluoromethoxy)-4-fluorobenzonitrile

Cat. No. B8677887
M. Wt: 187.12 g/mol
InChI Key: NHULGJLESSCSTP-UHFFFAOYSA-N
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Patent
US07834030B2

Procedure details

According to the method described for 3-(2-difluoromethoxy-4-{1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-propoxy}-phenyl)-4H-1,2,4-oxadiazol-5-one (except for the hydroxylamine addition step which was performed under microwave irradiation at 100° C. for 2 h), (+)-3-(2-difluoromethoxy-4-{(R)-1-[2-(4-trifluoromethyl-phenyl)-4-(4-trifluoromethyl-piperidin-1-ylmethyl)-thiazol-5-yl]-propoxy}-phenyl)-4H-1,2,4-oxadiazol-5-one was obtained from (R)-1-[2-(4-trifluoromethyl-phenyl)-4-(4-trifluoromethyl-piperidin-1-ylmethyl)-thiazol-5-yl]-propan-1-ol and 2-difluoromethoxy-4-fluoro-benzonitrile.
Name
3-(2-difluoromethoxy-4-{1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-propoxy}-phenyl)-4H-1,2,4-oxadiazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+)-3-(2-difluoromethoxy-4-{(R)-1-[2-(4-trifluoromethyl-phenyl)-4-(4-trifluoromethyl-piperidin-1-ylmethyl)-thiazol-5-yl]-propoxy}-phenyl)-4H-1,2,4-oxadiazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:36])[O:3][C:4]1[CH:9]=[C:8](OC(C2SC(C3C=CC(C(F)(F)F)=CC=3)=NC=2C)CC)[CH:7]=[CH:6][C:5]=1[C:30]1NC(=O)O[N:31]=1.NO.[F:39]C(F)OC1C=C([O:48][C@@H:49]([C:52]2[S:56][C:55]([C:57]3[CH:62]=[CH:61][C:60]([C:63]([F:66])([F:65])[F:64])=[CH:59][CH:58]=3)=[N:54][C:53]=2[CH2:67][N:68]2[CH2:73][CH2:72][CH:71]([C:74]([F:77])([F:76])[F:75])[CH2:70][CH2:69]2)[CH2:50][CH3:51])C=CC=1C1NC(=O)ON=1>>[F:66][C:63]([F:64])([F:65])[C:60]1[CH:61]=[CH:62][C:57]([C:55]2[S:56][C:52]([C@H:49]([OH:48])[CH2:50][CH3:51])=[C:53]([CH2:67][N:68]3[CH2:73][CH2:72][CH:71]([C:74]([F:76])([F:75])[F:77])[CH2:70][CH2:69]3)[N:54]=2)=[CH:58][CH:59]=1.[F:1][CH:2]([F:36])[O:3][C:4]1[CH:9]=[C:8]([F:39])[CH:7]=[CH:6][C:5]=1[C:30]#[N:31]

Inputs

Step One
Name
3-(2-difluoromethoxy-4-{1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-propoxy}-phenyl)-4H-1,2,4-oxadiazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=C(C=CC(=C1)OC(CC)C1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)C)C1=NOC(N1)=O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Three
Name
(+)-3-(2-difluoromethoxy-4-{(R)-1-[2-(4-trifluoromethyl-phenyl)-4-(4-trifluoromethyl-piperidin-1-ylmethyl)-thiazol-5-yl]-propoxy}-phenyl)-4H-1,2,4-oxadiazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=C(C=CC(=C1)O[C@H](CC)C1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)CN1CCC(CC1)C(F)(F)F)C1=NOC(N1)=O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1SC(=C(N1)CN1CCC(CC1)C(F)(F)F)[C@@H](CC)O)(F)F
Name
Type
product
Smiles
FC(OC1=C(C#N)C=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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